molecular formula C20H34O2P2 B6342987 (2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee) CAS No. 1215081-28-9

(2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)

Cat. No. B6342987
CAS RN: 1215081-28-9
M. Wt: 368.4 g/mol
InChI Key: FEFJPHDISOPBSZ-UZUQRXQVSA-N
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Description

The compound contains a tert-butyl group and a di-tert-butylphosphino group. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . It’s used in various chemical transformations and has relevance in biosynthetic and biodegradation pathways .


Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern, which is used in various chemical transformations . The di-tert-butylphosphino group might also participate in various reactions, but specific reactions would depend on the overall structure of the compound and the conditions used.

Scientific Research Applications

Organic Synthesis

(2S,3R)-MeO-POP: is a chiral phosphine ligand that plays a crucial role in asymmetric catalysis . It is used to induce chirality in the synthesis of complex organic molecules. This compound is particularly valuable in the synthesis of pharmaceutical intermediates where the stereochemistry of the molecule can significantly affect the efficacy of the drug .

Medicinal Chemistry

In medicinal chemistry, (2S,3R)-MeO-POP derivatives are explored for their potential as enzyme inhibitors . They are used in the selective synthesis of bioactive molecules such as (2S,3R)-3-hydroxypipecolic acid , which is a component of many natural and synthetic bioactive molecules .

Biocatalysis

(2S,3R)-MeO-POP: and its derivatives are used in biocatalysis to improve the efficiency of enzymatic reactions. For instance, it is involved in the selective hydroxylation of pipecolic acid, which is a key step in the biosynthesis of several alkaloids and pharmaceuticals .

Biotechnology

In the field of biotechnology, (2S,3R)-MeO-POP is utilized in the development of microbial fermentation processes . It serves as a precursor for the production of optically pure compounds, such as (2R, 3R)-2,3-butanediol , which has applications ranging from aviation fuel to anti-freeze agents .

Materials Science

(2S,3R)-MeO-POP: is instrumental in materials science for the synthesis of novel polymers and biomaterials . Its structural properties allow for the creation of materials with specific optical activities, which can be used in the development of advanced materials with unique mechanical and chemical properties .

Drug Discovery

This compound’s ability to influence the stereochemistry of molecules makes it a valuable tool in drug discovery . It aids in the synthesis of chiral drugs that can interact more effectively with biological targets, leading to the development of more potent and selective therapeutic agents .

Future Directions

The future directions for this compound would depend on its potential applications. Given the presence of the tert-butyl and di-tert-butylphosphino groups, it might find use in various chemical transformations .

properties

IUPAC Name

ditert-butyl-[(2S,3R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2P2/c1-18(2,3)23-16-14(21-10)12-11-13-15(16)22-17(23)24(19(4,5)6)20(7,8)9/h11-13,17H,1-10H3/t17-,23-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFJPHDISOPBSZ-UZUQRXQVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)P(C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@]1[C@@H](OC2=C1C(=CC=C2)OC)P(C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-3-(tert-butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole

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